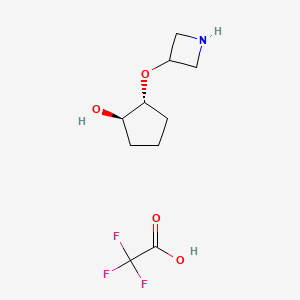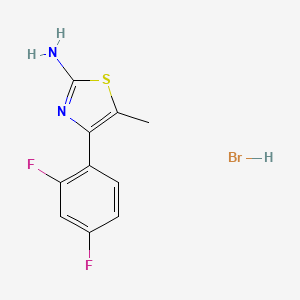
(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]boronic acid: is a boronic acid derivative that contains a benzofuran ring. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the acid-catalyzed cyclization of compounds containing a carbonyl group by dehydration . Another method involves palladium-catalyzed ring closure by an intramolecular Wittig reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of microwave-assisted synthesis (MWI) has been reported for similar benzofuran derivatives, which could be adapted for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can convert benzofuran derivatives into dihydrobenzofurans or other reduced forms.
Substitution: Substitution reactions, particularly in the presence of halogens, can lead to various substituted benzofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzofurans .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, [2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]boronic acid is used in Suzuki-Miyaura cross-coupling reactions to prepare halogenated nucleosides . This reaction is widely applied due to its mild conditions and functional group tolerance .
Biology and Medicine: Benzofuran derivatives, including [2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]boronic acid, have shown potential as anticancer agents . They are also being explored for their anti-inflammatory and antiviral properties .
Industry: In the pharmaceutical industry, benzofuran derivatives are used as lead compounds for drug development due to their diverse biological activities .
Wirkmechanismus
The mechanism of action of [2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]boronic acid is not fully understood. it is believed to involve interactions with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit the production of pro-inflammatory cytokines, which could explain their anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydrobenzofuran-5-boronic acid: Used in similar Suzuki-Miyaura cross-coupling reactions.
2,3-Dihydrobenzofuranyl-5-acetic acid: Another benzofuran derivative with potential biological activities.
Uniqueness: What sets [2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]boronic acid apart is its specific structure, which combines the benzofuran ring with a boronic acid group.
Eigenschaften
Molekularformel |
C10H13BO3 |
|---|---|
Molekulargewicht |
192.02 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1-benzofuran-5-yl)ethylboronic acid |
InChI |
InChI=1S/C10H13BO3/c12-11(13)5-3-8-1-2-10-9(7-8)4-6-14-10/h1-2,7,12-13H,3-6H2 |
InChI-Schlüssel |
AKLJWWJPDDKOQC-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCC1=CC2=C(C=C1)OCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride](/img/structure/B13466319.png)
![2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13466320.png)

![3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid](/img/structure/B13466333.png)
![N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13466339.png)





![[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13466400.png)

![[2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13466406.png)
![[8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B13466409.png)
